Boc-D-serine benzylamide
Overview
Description
Boc-D-serine benzylamide, also known as ®-tert-Butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate , is a compound with the molecular formula C15H22N2O4 . It has a molecular weight of 294.3462 and is used for research and development purposes .
Synthesis Analysis
The synthesis of Boc-D-serine benzylamide involves the use of Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, which is generally the first option due to the attractive properties of the resulting Boc-derivative . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis
The molecular structure of Boc-D-serine benzylamide consists of a phenyl group substituted by an methanamine . The stereochemistry is absolute . The structure can be represented by the SMILES notation: CC©©OC(=O)NC@HC(=O)NCC1=CC=CC=C1 .Chemical Reactions Analysis
Boc-D-serine benzylamide, like other Boc-protected species, can undergo elimination when treated with two moles of Boc2O and catalytic amounts of DMAP, providing the corresponding pure N, N-diprotected dehydroamino acid esters .Scientific Research Applications
Boc-protected amino acids, including serine derivatives, are utilized in the synthesis of peptides and various organic compounds. For example, the synthesis of diastereomeric cyclo[Asp-N-Bn-Ser] diketopiperazines involved the initial formation of Boc-aspartyl-N-benzyl serine isopeptide methyl esters, demonstrating the use of Boc-protected amino acids in complex organic syntheses (Marchini et al., 2010).
Boc-D-serine derivatives have been used in the synthesis of pharmaceutical compounds. For instance, Lacosamide, an anticonvulsant, was synthesized from D-serine using Boc-protection (Mao Yin-ling et al., 2009).
Boc-protected serine derivatives have been used in studies related to enzyme inhibition. For example, the synthesis of Boc-3-bromoalanine from Boc-protected (S)-serine methyl ester played a role in modeling the site of bromide binding in vanadate-dependent bromoperoxidases (Kraehmer & Rehder, 2012).
The development of new synthetic methodologies often involves Boc-protected serine derivatives. For instance, studies have explored the synthesis of benzyl O-benzyl-L-serinate hydrochloride, using intermediates such as Boc-Ser(Bzl)-OBzl (Yang Da-cheng, 2003).
In polymer science, Boc-protected amino acids like serine have been used to synthesize optically active copolymers, which have varied applications in material science (Bush, North & Sellarajah, 1998).
Additionally, Boc-protected serine derivatives are involved in the synthesis of cyclic carbonates for anionic ring-opening polymerization, showing their application in advanced polymer chemistry (Sanda, Kamatani & Endo, 2001).
Safety And Hazards
When handling Boc-D-serine benzylamide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended . In case of accidental release, personnel should be evacuated to safe areas .
properties
IUPAC Name |
tert-butyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFYHNRRPGOYJS-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-serine benzylamide | |
CAS RN |
1253790-58-7 | |
Record name | Boc-D-serine benzylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253790587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-hydroxyethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Boc-D-Serine Benzylamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3X7NB6X9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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